molecular formula C19H19N3OS B5673668 N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE

N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B5673668
M. Wt: 337.4 g/mol
InChI Key: FSBWSJZCFSYIIG-UHFFFAOYSA-N
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Description

N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a branched alkyl group (2-methylpropyl, or isobutyl) and at position 2 with a biphenyl-4-carboxamide moiety.

Properties

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-13(2)12-17-21-22-19(24-17)20-18(23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBWSJZCFSYIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves the formation of the thiadiazole ring followed by the introduction of the biphenyl and carboxamide groups. One common synthetic route involves the reaction of a suitable hydrazide with carbon disulfide and an alkyl halide to form the thiadiazole ring. This intermediate is then coupled with a biphenyl derivative under appropriate conditions to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials .

Chemical Reactions Analysis

N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles depending on the desired substitution . The major products formed from these reactions depend on the specific conditions and reagents used but generally include oxidized or reduced derivatives and substituted thiadiazole compounds .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with specific properties.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its biological activities, the compound is being explored for its potential as a drug candidate.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the inhibition of cell growth and proliferation .

The molecular targets and pathways involved in its mechanism of action include:

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s key structural features are compared to related 1,3,4-thiadiazole derivatives below:

Compound Name Thiadiazole Substituent (Position 5) Functional Group (Position 2) Key Properties/Applications Reference
Target Compound 2-Methylpropyl (isobutyl) Biphenyl-4-carboxamide N/A (structural focus)
Tebuthiuron (N-[5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea) 1,1-Dimethylethyl (tert-butyl) Urea Herbicide; inhibits photosynthesis
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) (4-Chlorobenzyl)thio Phenoxyacetamide Melting point: 132–134°C; Yield: 74%
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Benzylthio Phenoxyacetamide Melting point: 133–135°C; Yield: 88%
FOE 5043 (N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide) Trifluoromethyl Acetamide with fluorophenyl/isopropyl Pesticide (specific use undisclosed)

Key Observations :

  • Substituent Effects : The target’s isobutyl group (branched alkyl) contrasts with Tebuthiuron’s tert-butyl (bulkier, more electron-donating) and compounds’ aromatic/alkylthio groups. Thioether substituents (e.g., benzylthio in 5h) may enhance hydrophobicity compared to alkyl chains .
  • Functional Groups: The biphenyl carboxamide in the target differs from urea (Tebuthiuron) and phenoxyacetamide ().

Research Findings and Implications

Functional Group Impact : Carboxamides (target) vs. ureas (Tebuthiuron) may alter target selectivity. Ureas are more prone to hydrolysis, whereas carboxamides offer stability .

Aromaticity : The biphenyl group could enhance stacking interactions in biological targets, a feature absent in simpler acetamides () .

Biological Activity

N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide, also referred to as Y030-9845, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula of this compound is C18H24N4O2SC_{18}H_{24}N_{4}O_{2}S with a molecular weight of 360.48 g/mol. The compound features a thiadiazole ring and a biphenyl moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC18H24N4O2S
Molecular Weight360.48 g/mol
LogP4.0804
LogD3.1714
Polar Surface Area70.519 Ų

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines:

  • HT-29 Colon Cancer Cells : IC50 = 9 nM
  • MCF-7 Breast Cancer Cells : IC50 = 17 nM
  • HeLa Cells : IC50 = 0.63 - 0.85 μM

These results indicate that modifications in the structure can enhance potency against specific cancer types .

The proposed mechanisms for the anticancer activity include:

  • Inhibition of Tubulin Assembly : Compounds similar to this compound have been shown to disrupt microtubule dynamics, which is critical for cancer cell division.
  • Metabolic Stability : The compound exhibits high metabolic stability in hepatic environments, which is advantageous for therapeutic applications .

Antimicrobial Activity

In addition to anticancer properties, some derivatives have demonstrated antimicrobial activity. For example:

  • Antitubercular Activity : Certain derivatives showed a minimum inhibitory concentration (MIC) of 3.12 µg/mL against Mycobacterium tuberculosis .

Study on Anticancer Efficacy

A study conducted on various synthesized analogs of this compound revealed that specific structural modifications significantly enhanced anticancer efficacy. The study utilized a range of human cancer cell lines and assessed cell viability through MTT assays.

Study on Mechanism Elucidation

Another research effort focused on elucidating the mechanism of action through in vitro assays that measured tubulin polymerization rates in the presence of the compound. Results indicated a dose-dependent inhibition of tubulin assembly, further supporting its potential as an antitumor agent.

Q & A

Q. What are the recommended synthetic routes for N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide in laboratory settings?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
  • Step 1 : Formation of the thiadiazole ring via condensation of thiosemicarbazide derivatives with carboxylic acids or esters under reflux conditions in ethanol.
  • Step 2 : Amide coupling between 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine and [1,1'-biphenyl]-4-carbonyl chloride using a coupling agent (e.g., DCC or EDCI) in dichloromethane (DCM) at room temperature.
  • Key Conditions : Control reaction temperature (20–25°C), use anhydrous solvents, and monitor progress via TLC. Final purification employs column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Characterization : Confirm structure using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Assign proton and carbon signals to verify substituent positions and rule out regioisomeric impurities.
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol/water mobile phase (70:30) to assess purity (>95%).
  • Mass Spectrometry (MS) : Compare observed molecular ion peaks ([M+H]+^+) with theoretical values to confirm molecular formula .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer :
  • Antimicrobial Assays : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control.
  • Dose-Response Analysis : Test concentrations ranging from 1 µM to 100 µM, with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported biological activities of thiadiazole-carboxamide derivatives?

  • Methodological Answer :
  • Standardized Assay Conditions : Replicate studies using identical cell lines, culture media, and incubation times to minimize variability.
  • Orthogonal Assays : Combine enzyme inhibition (e.g., kinase activity) with cell viability assays to confirm target engagement.
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., biphenyl vs. naphthyl groups) and compare bioactivity trends. Cross-validate with crystallographic data to rule out polymorphic effects .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding poses against targets (e.g., STING protein) based on published crystal structures (PDB: 6NT7).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical hydrogen bonds/π-π interactions.
  • Pharmacophore Mapping : Define essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger’s Phase .

Q. What experimental approaches validate the compound’s mechanism of action in vitro?

  • Methodological Answer :
  • Target Knockdown : Use siRNA silencing of proposed targets (e.g., STING) to observe loss of compound efficacy.
  • Biochemical Assays : Measure ATPase or protease activity in presence/absence of the compound (IC50_{50} determination).
  • Cellular Imaging : Employ confocal microscopy with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) to track subcellular effects .

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